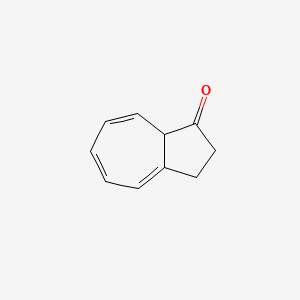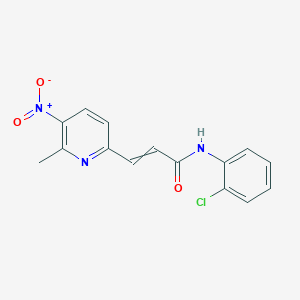
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a nitropyridinyl group, and a prop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzene, 6-methyl-5-nitropyridine, and prop-2-enamide.
Reaction Conditions: The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide group, followed by nucleophilic substitution to attach the chlorophenyl group.
Catalysts and Solvents: Common solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chlorophenyl)-3-(5-nitropyridin-2-yl)prop-2-enamide: Similar structure but lacks the methyl group.
N-(2-Chlorophenyl)-3-(6-methyl-5-nitropyridin-3-yl)prop-2-enamide: Similar structure but with a different position of the nitro group.
Eigenschaften
CAS-Nummer |
89862-08-8 |
|---|---|
Molekularformel |
C15H12ClN3O3 |
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10-14(19(21)22)8-6-11(17-10)7-9-15(20)18-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,18,20) |
InChI-Schlüssel |
KYJDGZJPLYJYRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=CC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


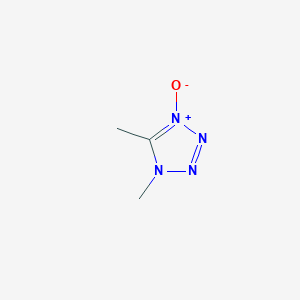
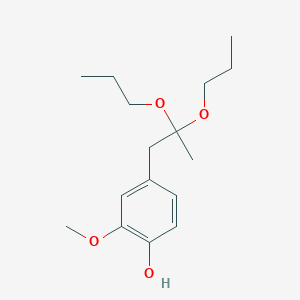
![N-{[(Benzenesulfinyl)imino]methyl}benzamide](/img/structure/B14374970.png)
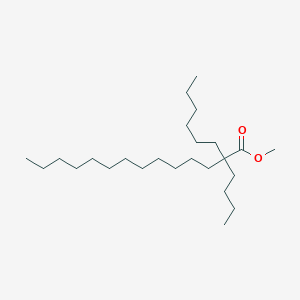
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)

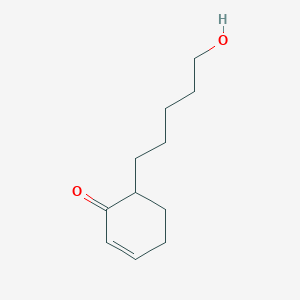

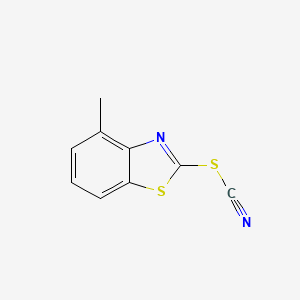

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
